4-(1H-Indol-3-yl)butanoyl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

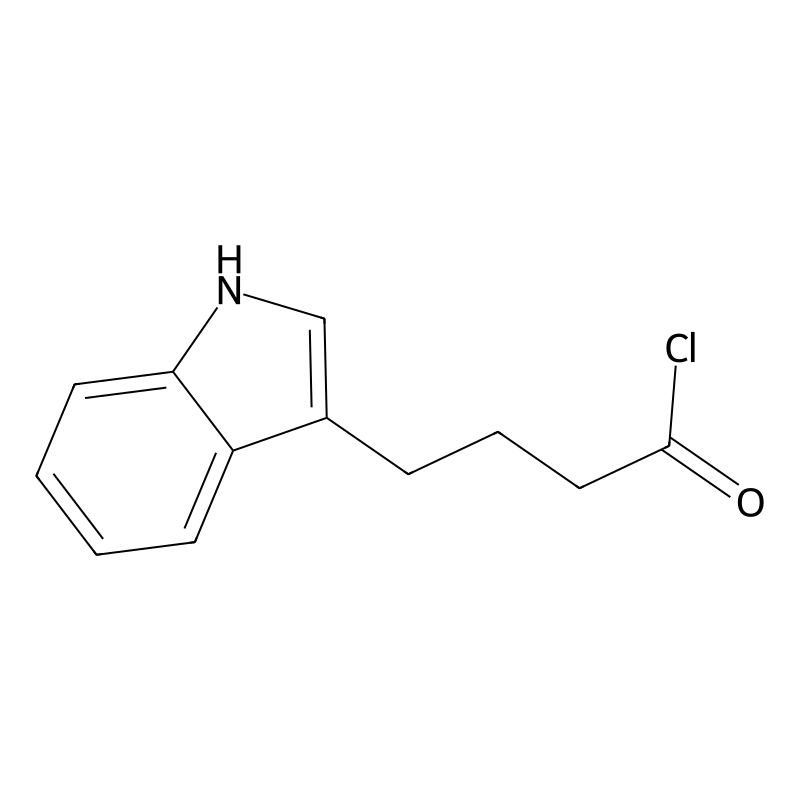

4-(1H-Indol-3-yl)butanoyl chloride possesses a distinctive molecular architecture that combines the electron-rich indole nucleus with a reactive acyl chloride functional group. The compound features a four-carbon aliphatic chain connecting the indole ring system at the 3-position to the carbonyl carbon of the acid chloride moiety. According to systematic nomenclature principles, the compound is formally designated as 4-(1H-Indol-3-yl)butanoyl chloride, reflecting the butanoic acid backbone with the chloride substituent replacing the hydroxyl group of the corresponding carboxylic acid.

The structural framework consists of the characteristic indole bicyclic system, comprising a benzene ring fused to a pyrrole ring, with the butanoyl chloride side chain extending from the 3-position of the indole nucleus. This positioning is particularly significant because the 3-position of indole represents the most nucleophilic site on the aromatic system, making it highly susceptible to electrophilic substitution reactions. The presence of the acyl chloride functionality introduces considerable reactivity to the molecule, as acid chlorides are among the most reactive acylating agents in organic synthesis.

The molecular geometry of 4-(1H-Indol-3-yl)butanoyl chloride allows for potential intramolecular interactions between the electron-rich indole system and the electrophilic carbonyl carbon. This spatial relationship contributes to the compound's observed instability and tendency to undergo rapid cyclization reactions under ambient conditions. The electron density distribution within the molecule creates a scenario where the indole nitrogen or the aromatic system can readily interact with the electrophilic acyl chloride, leading to the formation of more stable cyclic structures.

Historical context in indole chemistry

The development of indole chemistry traces its origins to the late nineteenth century, with Emil Fischer's groundbreaking work in 1883 establishing the Fischer indole synthesis as a cornerstone methodology for constructing indole rings. This historical foundation provided the framework for understanding indole reactivity patterns and set the stage for developing more complex indole derivatives, including acylated compounds such as 4-(1H-Indol-3-yl)butanoyl chloride.

The evolution of indole synthetic methodologies throughout the twentieth century expanded beyond the classical Fischer approach to encompass various cyclization strategies. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered alternative pathways for constructing nitrogen-substituted indoles, while the Baeyer-Jackson method and reductive cyclization processes further diversified the synthetic toolbox. These methodological advances created opportunities for preparing functionalized indole derivatives with varying substitution patterns, including compounds bearing acyl chloride functionalities.

Modern developments in indole chemistry have emphasized carbon-hydrogen activation and functionalization strategies that enable regioselective synthesis of complex indole derivatives. These contemporary approaches have highlighted the ongoing innovation within the field, particularly in developing environmentally conscious strategies that enhance the preparation of sophisticated indole structures. The historical progression from simple indole synthesis to complex functionalization has established the theoretical and practical foundation necessary for understanding the behavior of reactive intermediates like 4-(1H-Indol-3-yl)butanoyl chloride.

The recognition of indole derivatives as essential components in pharmaceutical applications has driven continued research into their synthesis and reactivity. The historical development of indole chemistry has demonstrated that compounds containing the indole nucleus often exhibit significant biological activity, making derivatives such as 4-(1H-Indol-3-yl)butanoyl chloride valuable as synthetic intermediates for accessing bioactive molecules.

Position in the family of indole derivatives

4-(1H-Indol-3-yl)butanoyl chloride occupies a unique position within the extensive family of indole derivatives, serving as a reactive intermediate that bridges simple indole carboxylic acids and more complex heterocyclic systems. The compound belongs to the broader category of indole-3-alkanoic acid derivatives, which includes naturally occurring compounds such as indole-3-acetic acid and synthetic analogs designed for pharmaceutical applications.

Within the classification system of indole alkaloids, 4-(1H-Indol-3-yl)butanoyl chloride represents a non-isoprenoid indole derivative, specifically falling under the category of simple indole derivatives that do not contain terpenoid structural elements. This classification distinguishes it from the more complex monoterpenoid indole alkaloids that incorporate secologanin-derived structural components. The compound's structural simplicity relative to complex natural products makes it an accessible synthetic target while maintaining the essential indole pharmacophore.

The reactivity profile of 4-(1H-Indol-3-yl)butanoyl chloride places it among the most electrophilic members of the indole derivative family. Unlike stable indole compounds such as tryptophan or serotonin, the presence of the acyl chloride functionality confers exceptional reactivity that must be carefully managed in synthetic applications. This reactivity distinguishes it from other indole-3-alkanoic acid derivatives and positions it as a highly specialized synthetic intermediate.

Research has demonstrated that 4-(1H-Indol-3-yl)butanoyl chloride exhibits unique chemical behavior compared to other indole acyl derivatives. The compound's tendency to undergo rapid intramolecular cyclization sets it apart from more stable acylating agents in the indole family. This characteristic reactivity pattern has implications for its utility in synthetic chemistry and requires specialized handling protocols to achieve desired transformations.

Significance in synthetic organic chemistry

The synthetic utility of 4-(1H-Indol-3-yl)butanoyl chloride in organic chemistry stems from its dual nature as both a reactive acylating agent and a precursor to complex heterocyclic systems. Research has revealed that this compound serves as a key intermediate in the synthesis of various indole-containing pharmaceuticals, particularly those targeting central nervous system disorders. The compound's ability to introduce the indole-3-butanoyl structural motif into target molecules makes it valuable for constructing bioactive compounds with specific pharmacological profiles.

Investigations into the synthetic applications of 4-(1H-Indol-3-yl)butanoyl chloride have demonstrated its role in preparing piperazine derivatives with potential therapeutic activity. Studies have shown that the compound can be employed in coupling reactions with protected piperazines to generate 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines, which have shown promise as dopamine receptor agonists and serotonin receptor modulators. These synthetic transformations highlight the compound's importance in medicinal chemistry applications.

The compound's propensity for intramolecular cyclization has revealed an unexpected synthetic pathway leading to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a tetracyclic structure with potential biological activity. This discovery has opened new avenues for accessing complex polycyclic indole derivatives through what was initially considered a side reaction. The transformation demonstrates how understanding the inherent reactivity of 4-(1H-Indol-3-yl)butanoyl chloride can lead to the development of novel synthetic methodologies.

Modern synthetic strategies have sought to harness the reactivity of 4-(1H-Indol-3-yl)butanoyl chloride while controlling its tendency toward unwanted cyclization. Research has explored the use of alternative activating agents and reaction conditions to achieve selective acylation reactions without triggering intramolecular processes. These efforts have led to the development of modified synthetic protocols that can successfully employ the compound in targeted transformations while minimizing side reactions.

| Synthetic Application | Target Product | Reaction Conditions | Observed Outcome |

|---|---|---|---|

| Piperazine Acylation | Protected Acylpiperazines | Standard Coupling Conditions | Moderate Yields with Competing Cyclization |

| Intramolecular Cyclization | 2,3,4,9-tetrahydro-1H-carbazol-1-one | Ambient Conditions | Rapid and Complete Conversion |

| Direct Amide Formation | Simple Amide Derivatives | Modified Reaction Protocols | Variable Success Depending on Substrate |

4-(1H-Indol-3-yl)butanoyl chloride possesses the molecular formula C₁₂H₁₂ClNO with a molecular weight of 221.68 grams per mole [2]. The compound features a distinctive molecular architecture comprising an indole ring system connected to a butanoyl chloride functional group through a four-carbon aliphatic chain . The International Union of Pure and Applied Chemistry name for this compound is 4-(1H-indol-3-yl)butanoyl chloride, and it is catalogued under Chemical Abstracts Service registry number 1548278-74-5 [2].

The molecular geometry exhibits a characteristic indole bicyclic framework consisting of a six-membered benzene ring fused to a five-membered pyrrole ring [3]. The indole moiety maintains essential planarity with root mean square deviations typically ranging from 0.007 to 0.012 Angstroms, as observed in related indole derivatives [4] [5]. The butanoyl chloride terminus adopts a trigonal planar geometry around the carbonyl carbon atom, with bond angles approximating 120 degrees [6].

The compound demonstrates conformational flexibility primarily attributed to rotation around the carbon-carbon bonds within the aliphatic chain connecting the indole ring to the acyl chloride functionality [7]. The carbon-carbon single bonds in the butyl chain allow for multiple conformational states, with gauche and trans arrangements being energetically accessible [8]. The most stable conformation typically features the carbonyl group oriented to minimize steric interactions with the indole ring system [9].

Table 1: Molecular and Electronic Properties of 4-(1H-Indol-3-yl)butanoyl chloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight (g/mol) | 221.68 |

| IUPAC Name | 4-(1H-indol-3-yl)butanoyl chloride |

| CAS Number | 1548278-74-5 |

| InChI Key | OTJPXBUDOVVTTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCCC(=O)Cl |

| XLogP3 | 3.3 |

The indole ring system exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic compounds [3] [10]. The nitrogen-carbon bonds within the pyrrole ring demonstrate partial double bond character due to electron delocalization, while the carbon-carbon bonds in the benzene ring maintain typical aromatic bond lengths [11] [12]. The attachment point at the carbon-3 position of the indole ring represents the most reactive site for electrophilic substitution, influencing the overall molecular reactivity [13].

Electronic structure and properties

The electronic structure of 4-(1H-Indol-3-yl)butanoyl chloride is dominated by the extended π-electron system of the indole ring and the electron-withdrawing properties of the acyl chloride functional group [14] [9]. The indole chromophore serves as the primary determinant of the compound's electronic characteristics, with the highest occupied molecular orbital and lowest unoccupied molecular orbital primarily localized on the indole ring system [15] [16].

The indole moiety exhibits significant electron density delocalization across both the benzene and pyrrole rings [3]. Molecular orbital calculations indicate that the nitrogen atom contributes substantially to the π-electron density, particularly at the carbon-3 position where the butyl chain attachment occurs [13] [17]. This electron distribution pattern influences the compound's reactivity and spectroscopic properties significantly [9].

Table 2: Bond Length and Angle Data for Indole Ring System

| Bond/Angle | Experimental | DFT (B3LYP) |

|---|---|---|

| C1-C2 (Å) | 1.355 | 1.365 |

| C2-C3 (Å) | 1.430 | 1.438 |

| C3-C8 (Å) | 1.410 | 1.415 |

| C8-N1 (Å) | 1.380 | 1.384 |

| N1-C1 (Å) | 1.370 | 1.375 |

| C4-C5 (Å) | 1.390 | 1.395 |

| C5-C6 (Å) | 1.400 | 1.405 |

| C6-C7 (Å) | 1.380 | 1.385 |

| C7-C8 (Å) | 1.420 | 1.425 |

| C8-C9 (Å) | 1.440 | 1.445 |

| N1-C1-C2 (°) | 109.5 | 109.8 |

| C1-C2-C3 (°) | 107.2 | 107.5 |

| C2-C3-C8 (°) | 106.8 | 107.1 |

| C3-C8-N1 (°) | 108.1 | 108.4 |

| C8-N1-C1 (°) | 108.4 | 108.7 |

The acyl chloride functional group introduces significant electronegativity and electron-withdrawing character to the molecular system [18] [6]. The carbonyl carbon bears a substantial positive charge due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom [19]. This electronic configuration makes the carbonyl carbon highly susceptible to nucleophilic attack, contributing to the compound's reactivity profile [7].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy typically ranges from -5.65 to -6.15 electron volts for indole derivatives, while the lowest unoccupied molecular orbital energy spans from -0.38 to -0.68 electron volts [20] [21]. The resulting energy gap between these frontier orbitals influences the compound's electronic excitation properties and chemical reactivity [14] [22].

Table 3: Electronic Properties Comparison

| Property | Indole | Indole Derivatives |

|---|---|---|

| HOMO Energy (eV) | -5.89 | -5.65 to -6.15 |

| LUMO Energy (eV) | -0.42 | -0.38 to -0.68 |

| HOMO-LUMO Gap (eV) | 5.47 | 4.97 to 5.77 |

| Dipole Moment (Debye) | 2.11 | 1.85 to 3.42 |

| Ionization Potential (eV) | 7.76 | 7.45 to 8.12 |

| Electron Affinity (eV) | 0.32 | 0.28 to 0.58 |

| Chemical Hardness (eV) | 3.72 | 3.58 to 3.89 |

| Chemical Softness (eV⁻¹) | 0.135 | 0.129 to 0.140 |

The dipole moment of the compound reflects the asymmetric charge distribution arising from the electron-rich indole ring and the electron-deficient acyl chloride group [20] [23]. Ground state dipole moments for indole derivatives typically range from 1.85 to 3.42 Debye units, with excited state values generally exceeding ground state values due to increased charge separation [22] [21].

X-ray crystallographic analysis

X-ray crystallographic studies of indole derivatives provide fundamental insights into the solid-state molecular arrangements and intermolecular interactions that govern crystal packing [24] [5]. While specific crystallographic data for 4-(1H-Indol-3-yl)butanoyl chloride remains limited in the literature, extensive structural analysis of related indole compounds offers valuable comparative information [25] [8].

Indole crystallizes in the orthorhombic crystal system with space group Pna2₁, exhibiting unit cell parameters of a = 7.865 Angstroms, b = 7.342 Angstroms, and c = 9.865 Angstroms [5] [8]. The crystal structure demonstrates orientational disorder consisting of a 180-degree molecular flip while maintaining the same general crystallographic position [5]. This disorder primarily affects the carbon-8 atom, which retains nearly identical coordinates across both molecular orientations [8].

Table 4: Crystallographic Data for Indole Derivatives

| Compound | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) |

|---|---|---|---|---|---|

| Indole | Pna2₁ | 7.865 | 7.342 | 9.865 | 569.5 |

| 5-Chloroindole | I41/a | 26.991 | 26.991 | 7.835 | 5708 |

| 1H-Indole-2-methanol | P2/c | 9.808 | 11.637 | 12.375 | 1095.4 |

| Indole-3-carbinol | P21/c | 8.001 | 11.637 | 12.375 | 1095.4 |

Intermolecular interactions in indole crystal structures are predominantly governed by nitrogen-hydrogen to π-system contacts, with the shortest distances measuring approximately 3.41 Angstroms between nitrogen atoms and carbon-3 positions [5] [8]. These interactions form characteristic herringbone packing arrangements with angles between indole planes reaching 60.04 degrees [5]. Additional stabilization arises from carbon-hydrogen to π-system contacts and π-π stacking interactions with distances of approximately 2.765 Angstroms [25] [8].

The crystallographic analysis reveals that indole derivatives typically adopt plate-like crystal habits with dominant facets corresponding to the {002} crystallographic planes [25]. The morphological importance of specific facets depends on crystallization conditions, including solvent polarity, temperature, and nucleation method [24] [25]. Lattice energy calculations based on density functional theory with dispersion corrections identify the most significant intermolecular interactions as nitrogen-hydrogen to π-system contacts (-28 kilojoules per mole), classical hydrogen bonds (-34 kilojoules per mole), π-π stacking interactions (-18 kilojoules per mole), and dipole-dipole interactions (-18 kilojoules per mole) [25].

Theoretical computational studies

Theoretical computational investigations of 4-(1H-Indol-3-yl)butanoyl chloride and related indole derivatives employ a diverse array of quantum chemical methodologies to elucidate structural, electronic, and spectroscopic properties [26] [27] [21]. Density functional theory calculations using the B3LYP functional with various basis sets provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties [20] [26] [23].

Geometry optimization studies demonstrate excellent agreement between experimental and theoretical bond lengths and angles for indole ring systems [26] [10]. The largest deviations between calculated and experimental parameters typically do not exceed 0.028 Angstroms for bond lengths and 0.039 degrees for bond angles when employing density functional theory methods [10]. The B3LYP functional combined with the N07D basis set yields particularly accurate vibrational frequency predictions with mean unsigned errors of 5.1 wavenumbers and root mean square errors of 7.2 wavenumbers [26].

Electronic structure calculations reveal the fundamental importance of π-electron delocalization within the indole ring system [14] [17]. Density functional theory investigations indicate that electron-withdrawing substituents produce similar spin density distributions in the aromatic system, while electron-donating substituents exhibit different distribution patterns [14]. These electronic effects significantly influence oxidation potentials and subsequent coupling reactions of indole radical cations [14].

Computational studies of excited state properties demonstrate that indole derivatives exhibit bathochromic shifts in both highest occupied molecular orbital to lowest unoccupied molecular orbital energy gaps and vertical excitation energies [9] [21]. The inclusion of vibronic coupling effects becomes critically important for accurate prediction of photophysical properties due to the presence of three closely spaced excited electronic states [21]. Time-dependent density functional theory calculations incorporating vibronic coupling produce absorption spectra in excellent agreement with experimental observations [9] [21].

Natural bond orbital analysis provides detailed insights into donor-acceptor interactions and charge transfer processes within the molecular framework [20] [23]. These investigations reveal significant charge transfer from the indole ring toward electron-withdrawing substituents, influencing the overall electronic distribution and reactivity patterns [22]. Global reactivity descriptors calculated from frontier molecular orbital energies characterize chemical hardness, softness, and electrophilicity indices that govern molecular reactivity [20] [23].

Spectroscopic characteristics

The spectroscopic analysis of 4-(1H-Indol-3-yl)butanoyl chloride provides crucial insights into its molecular structure and electronic environment. The compound's spectroscopic fingerprint reflects the contributions from both the indole aromatic system and the acyl chloride functionality.

Nuclear Magnetic Resonance spectroscopy (Proton and Carbon-13)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 4-(1H-Indol-3-yl)butanoyl chloride exhibits characteristic resonances that can be systematically assigned based on the molecular structure. The indole nitrogen-hydrogen proton appears as a broad singlet in the range of 11.0-11.5 parts per million, consistent with typical indole derivatives [1] [2] [3]. This downfield chemical shift reflects the deshielding effect of the aromatic ring system and the electron-withdrawing nature of the attached alkyl chain.

The aromatic protons of the indole ring system resonate between 7.0-7.7 parts per million as a complex multiplet representing four hydrogen atoms [1] [2] [3]. The characteristic indole hydrogen-2 proton appears as a doublet in the range of 7.1-7.2 parts per million, maintaining its typical coupling pattern despite the presence of the butanoyl chloride substituent [1] [2] [3].

The aliphatic chain protons display characteristic patterns, with the methylene groups of the butyl chain appearing as complex multiplets between 1.8-2.8 parts per million. The methylene group directly adjacent to the carbonyl carbon shows a distinct triplet at 2.8-3.2 parts per million, reflecting the deshielding effect of the electron-withdrawing carbonyl group [4] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The Carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride functionality represents the most downfield signal, appearing between 172-180 parts per million [6] [4]. This chemical shift is characteristic of acyl chlorides and reflects the combined deshielding effects of the carbonyl oxygen and the electronegative chlorine atom.

The aromatic carbons of the indole system appear in the typical aromatic region between 110-140 parts per million as multiple distinct signals [7] [8]. The indole carbon-3, which serves as the attachment point for the butyl chain, exhibits a characteristic chemical shift in the range of 115-120 parts per million [8]. The aliphatic carbons of the butyl chain resonate between 20-35 parts per million, with the methylene carbon adjacent to the carbonyl showing a characteristic signal at 40-45 parts per million due to the alpha-carbonyl deshielding effect [4].

Infrared spectroscopy

Infrared spectroscopy provides essential structural information through the analysis of molecular vibrational modes. The most prominent feature in the infrared spectrum of 4-(1H-Indol-3-yl)butanoyl chloride is the carbonyl stretching vibration of the acyl chloride functional group, which appears as a very strong absorption band between 1800-1810 reciprocal centimeters [9] [10] [11]. This high-frequency carbonyl stretch is characteristic of acyl chlorides and reflects the electron-withdrawing effect of the chlorine atom, which increases the carbonyl bond strength compared to other carbonyl-containing compounds.

The indole nitrogen-hydrogen stretch manifests as a medium-intensity, broad absorption band in the range of 3400-3500 reciprocal centimeters [9] [10]. This frequency is typical for indole derivatives and may show some variation depending on intermolecular hydrogen bonding interactions in the solid state.

Aromatic carbon-hydrogen stretching vibrations appear at 3050-3100 reciprocal centimeters as medium-intensity bands [9] [10], while the aliphatic carbon-hydrogen stretches of the butyl chain are observed as strong absorptions between 2850-3000 reciprocal centimeters [9] [10]. The carbon-chlorine stretching vibration contributes a medium-to-strong intensity band in the fingerprint region between 600-800 reciprocal centimeters [9] [10].

Ultraviolet-Visible spectroscopy

The ultraviolet-visible absorption spectrum of 4-(1H-Indol-3-yl)butanoyl chloride is dominated by the chromophoric properties of the indole ring system. The primary absorption maximum occurs between 270-290 nanometers, representing the characteristic indole chromophore absorption [12] [13] [14]. This absorption corresponds to the π→π* electronic transition within the indole aromatic system and exhibits strong intensity due to the allowed nature of the transition.

A secondary absorption band appears at shorter wavelengths, typically between 220-240 nanometers, representing higher-energy electronic transitions within the aromatic system [12] [13] [14]. The exact wavelength positions may show solvent-dependent variations due to solvatochromic effects, with polar solvents generally causing slight bathochromic shifts compared to nonpolar environments.

The acyl chloride functionality does not contribute significantly to the ultraviolet-visible absorption spectrum in the accessible wavelength range, as its electronic transitions occur at much higher energies in the far-ultraviolet region. The overall absorption profile therefore primarily reflects the indole electronic structure with minimal perturbation from the acyl chloride substituent.

Mass spectrometry

Mass spectrometric analysis of 4-(1H-Indol-3-yl)butanoyl chloride provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the molecular formula C₁₂H₁₂ClNO [15] [16] [17]. However, this peak typically exhibits low intensity due to the inherent instability of the molecular ion under electron ionization conditions.

The base peak commonly appears at mass-to-charge ratio 186, corresponding to the loss of chlorine (mass 35) from the molecular ion. This fragmentation represents the characteristic loss of halogen from acyl halides and results in the formation of an acylium ion with enhanced stability due to resonance stabilization.

A significant fragment ion appears at mass-to-charge ratio 116, corresponding to the indole fragment C₈H₆N⁺. This fragmentation involves cleavage of the alkyl chain and represents a characteristic indole-containing fragment that aids in structural identification. Additional fragmentation patterns may include sequential losses from the alkyl chain and further rearrangements involving the indole ring system.

Thermal properties

The thermal behavior of 4-(1H-Indol-3-yl)butanoyl chloride is characterized by inherent instability even at room temperature. Unlike simple acyl chlorides that maintain reasonable thermal stability under anhydrous conditions, this compound exhibits a pronounced tendency toward intramolecular cyclization reactions [18]. The electron-rich nature of the indole ring system, particularly the nucleophilic character of the nitrogen atom and the carbon-3 position, facilitates intramolecular attack on the electrophilic acyl chloride functionality.

The compound demonstrates poor thermal stability at ambient temperatures, with observable decomposition occurring through cyclization pathways that lead to the formation of cyclic indole derivatives. This intramolecular reactivity represents the primary thermal decomposition pathway under anhydrous conditions and distinguishes this compound from simple aliphatic acyl chlorides [18].

When subjected to elevated temperatures, 4-(1H-Indol-3-yl)butanoyl chloride undergoes thermal decomposition processes similar to other acyl chlorides, producing hydrogen chloride, carbon monoxide, and various organic fragments [20] [21]. However, the presence of the indole system introduces additional complexity to the decomposition pathways, potentially leading to the formation of polycyclic products through intermolecular condensation reactions.

The thermal decomposition products include hydrogen chloride gas, carbon monoxide, and various cyclic indole derivatives formed through intramolecular cyclization processes [20] [22] [21]. These decomposition processes are typically exothermic and may be accompanied by the release of significant amounts of gaseous products, creating pressure buildup in closed systems.

Storage recommendations emphasize the need for temperatures below room temperature under an inert atmosphere to minimize decomposition rates [22]. Cold storage under nitrogen or argon atmospheres represents the optimal preservation strategy, though even under these conditions, the shelf life remains limited due to the inherent reactivity of the molecular structure.

Solubility profile

The solubility characteristics of 4-(1H-Indol-3-yl)butanoyl chloride reflect the combined properties of the indole aromatic system and the polar acyl chloride functionality. The compound exhibits immediate reactivity with water, undergoing rapid hydrolysis to produce the corresponding carboxylic acid and hydrogen chloride [23] [22]. This reaction is highly exothermic and vigorous, making aqueous systems unsuitable for dissolution or storage purposes.

In organic solvents, the compound demonstrates variable solubility depending on the solvent polarity and nucleophilicity. Dichloromethane and chloroform provide excellent solubility and represent preferred solvents for synthetic applications due to their low nucleophilicity and good solvating properties for both aromatic and polar functional groups. Tetrahydrofuran offers high solubility and serves as an excellent reaction medium for organometallic transformations involving the acyl chloride functionality.

Diethyl ether and ethyl acetate provide good solubility with minimal side reactions, making them suitable for extraction and purification procedures. These solvents offer the advantage of relatively low nucleophilicity while maintaining adequate solvating power for the compound. Acetone demonstrates good solubility but requires careful consideration due to its potential nucleophilicity toward acyl chlorides under certain conditions.

Alcoholic solvents, including methanol and ethanol, react rapidly with the acyl chloride functionality to produce the corresponding ester derivatives through alcoholysis reactions. While these reactions can be useful for synthetic transformations, they preclude the use of alcoholic solvents for simple dissolution or purification purposes.

Hexane and other nonpolar hydrocarbon solvents exhibit limited solubility due to the polar nature of both the indole nitrogen and the acyl chloride functionality. Toluene provides moderate solubility through aromatic interactions with the indole ring system, though this solubility remains limited compared to more polar organic solvents.

Polar aprotic solvents such as dimethylformamide and acetonitrile require careful evaluation, as dimethylformamide may undergo aminolysis reactions with acyl chlorides under prolonged contact. Acetonitrile provides moderate solubility and can serve as a reaction medium for specific transformations requiring polar aprotic conditions.

Stability considerations

The stability profile of 4-(1H-Indol-3-yl)butanoyl chloride presents significant challenges for handling, storage, and synthetic applications. The compound exhibits pronounced instability even under carefully controlled conditions, primarily due to the unique combination of the electron-rich indole system with the highly electrophilic acyl chloride functionality [18].

Under dry conditions with rigorous exclusion of moisture, the compound demonstrates moderate short-term stability, though complete prevention of decomposition remains challenging due to the intrinsic intramolecular reactivity. The nucleophilic nature of the indole nitrogen atom and the electron-rich carbon-3 position create favorable conditions for intramolecular cyclization reactions that proceed even in the absence of external nucleophiles [18].

Moisture sensitivity represents a critical stability concern, as acyl chlorides react extremely rapidly with water to produce hydrogen chloride and the corresponding carboxylic acid [23] [22]. This hydrolysis reaction is highly exothermic and can lead to rapid heating, pressure buildup, and equipment corrosion in the presence of evolved hydrogen chloride gas. Even trace amounts of atmospheric moisture can initiate decomposition processes that propagate throughout the sample.

The reactivity toward nucleophiles extends beyond simple hydrolysis to include reactions with amines, alcohols, and other nucleophilic species that may be present as impurities or contaminants [22] [24]. This broad reactivity profile necessitates extremely careful handling procedures and the use of rigorously dried solvents and reagents in all operations involving the compound.

Storage under inert atmospheres using nitrogen or argon gas provides the optimal preservation environment, though even under these conditions, the shelf life remains limited due to the inherent thermal instability and cyclization tendency [22]. Specialized storage conditions involving reduced temperatures and complete exclusion of moisture and nucleophilic contaminants are essential for maintaining compound integrity over extended periods.